3-(Acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrate
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Overview
Description
3-(Acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound consists of an acetamidomethylsulfanyl group attached to a 2-aminopropanoic acid backbone, with a hydrate form indicating the presence of water molecules in its crystalline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrate typically involves the amidation of a carboxylic acid substrate with an amine. This process can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . Common reagents used in the synthesis include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-(Acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrate undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetamidomethyl group, yielding simpler derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-(Acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrate exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetamido-4-methoxybenzenesulfinic acid;hydrate
- 1,2,4-Triazole-containing scaffolds
Uniqueness
3-(Acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S.H2O/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYROALAWNNFNGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)N.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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